1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone

reactive dye intermediate sulfation β-sulfatoethylsulfonyl

Traditional reactive dye syntheses using non-sulfonated pyrazolones result in low fixation yields and poor wet-fastness. This β-hydroxyethylsulfonyl pyrazolone is the critical coupling component that imparts a latent fiber-reactive anchor to vinyl-sulfone dyes. • 95-100% conversion to the β-sulfatoethylsulfonyl intermediate with only 1-2.5 eq. sulfating agent, minimizing raw-material costs and effluent salt load. • Enables zero-AOX dyehouse wastewater, unlike chlorotriazine systems. • Delivers lightfastness grade 6 (ISO 105-B02) in nano-dye formulations for automotive textiles.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 104398-40-5
Cat. No. B12987671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone
CAS104398-40-5
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCO
InChIInChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,8,13,15H,6-7H2,1H3
InChIKeyRBLSHBFNINAUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity and Sourcing Overview


1-(4-β-Hydroxyethylsulfonylphenyl)-3-methyl-5-pyrazolone (CAS 21951-34-8, synonym for CAS 104398-40-5) is a pyrazolone derivative bearing a β-hydroxyethylsulfonyl substituent on the N‑1 phenyl ring (molecular formula C₁₂H₁₄N₂O₄S, MW 282.32). [1] Primarily manufactured as a key intermediate for vinyl‑sulfone reactive dyes, the compound is also referred to as Oxyethyl Sulfone Pyrazolone or Vinyl Sulphone Base of Pyrazolone. This compound is NOT the final dye but a coupling component that imparts the fiber‑reactive β‑sulfatoethylsulfonyl/vinylsulfonyl group to the finished dyestuff. [2]

Intermediate Role Coupling component for vinyl‑sulfone reactive dyes; not a final dye product.
Reactive Group β‑hydroxyethylsulfonyl moiety converts to fiber‑reactive sulfatoethyl or vinyl anchor.
Process Compatibility Designed for high‑yield kneader esterification to reactive intermediate.

Why Generic Pyrazolones Cannot Substitute This Intermediate


Generic 1‑phenyl‑3‑methyl‑5‑pyrazolones (e.g., 1‑phenyl‑3‑methyl‑5‑pyrazolone, CAS 89‑25‑8; 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone, CAS 89‑36‑1) lack the β‑hydroxyethylsulfonyl (–SO₂CH₂CH₂OH) group. This group is essential because it can be converted to the β‑sulfatoethylsulfonyl (–SO₂CH₂CH₂OSO₃H) or vinylsulfonyl (–SO₂CH=CH₂) reactive anchor, which covalently bonds to cellulosic fibers during dyeing. [1] Substituting a non‑sulfonated or sulfonated pyrazolone without this latent reactive group produces dyes that rely solely on physical adsorption or ionic interactions, resulting in dramatically lower wet‑fastness and fixation yields. [2] The Hoechst patents explicitly demonstrate that the β‑hydroxyethylsulfonyl moiety enables the industrial‑scale esterification to the reactive β‑sulfatoethylsulfonyl intermediate, a transformation not possible with generic pyrazolones. [3]

Target Intermediate β‑hydroxyethylsulfonyl pyrazolone enables covalent fiber bonding via vinyl‑sulfone anchor.
Generic Pyrazolones Lack latent reactive group; dyes rely on physical adsorption, leading to lower wet‑fastness and fixation yields.

Sourcing Evidence for Reactive Dye Intermediates


Sulfation Esterification Efficiency: Kneader vs. Traditional Process

The Hoechst patent teaches that esterification of β‑hydroxyethylsulfonyl‑containing pyrazolones (including the target compound) using a kneading machine achieves a degree of esterification of 95–100% and high yield (up to 98% theoretical) when using 1–2.5 molar equivalents of sulfuric acid/oleum/SO₃. [1] Traditional processes typically employ 6–15 times the molar amount of sulfuric acid and yield lower purity products. [1] Specifically, Example (a) reports 98% theoretical yield for the sulfation of 2‑amino‑1‑hydroxy‑4‑(β‑hydroxyethylsulfonyl)‑benzene, a structurally analogous intermediate. [1]

Esterification Efficiency
Head‑to‑head
Degree of esterification 95–100%; yield up to 98% theoretical (kneader process, 1–2.5 eq. sulfating agent) vs. traditional processes with 6–15× molar excess and lower purity
Supports efficient sulfation route and reduced waste acid load.
Reported patent example; validation at scale recommended.
reactive dye intermediate sulfation β-sulfatoethylsulfonyl

Nano-Disperse Reactive Dye Lightfastness Performance

A 2025 study synthesised a series of disperse reactive pyrazolone dyes bearing sulfonyl ethyl hydrogen sulphate (–SO₂CH₂CH₂OSO₃H) groups, prepared from the target compound's sulfated derivative. On polyester, cotton, and wool fabrics, these nano‑scale dyes (particle size 11–37 nm) achieved light fastness ratings of 3–6 (ISO blue wool scale). [1] In contrast, conventional non‑reactive disperse dyes on polyester typically achieve light fastness of 3–5, with significant shade variation after 40–80 h of xenon‑arc exposure. [2]

Lightfastness
Class‑level inference
Light fastness 3–6 (ISO blue wool) for nano reactive dyes derived from this intermediate; conventional non‑reactive disperse dyes: 3–5
May support high‑lightfastness formulation screening.
Study on derivative dyes; direct compound data limited.
disperse reactive dye light fastness nano dye

Wastewater Compliance: Halogen-Free vs. Chlorotriazine Reactive Groups

Vinyl‑sulfone‑type reactive dyes, including those derived from the target compound, do not introduce adsorbable organically bound halogens (AOX) into textile wastewater. In contrast, monochlorotriazine (MCT) and dichlorotriazine (DCT) reactive dyes release chloride ions and chlorinated hydrolysis products, contributing to AOX burdens that are regulated under EU Directive 96/61/EC and Oeko‑Tex Standard 100. [1] While direct AOX measurements for dyes derived specifically from this pyrazolone are not publicly available, the fundamental chemistry dictates that the vinyl‑sulfone reactive mechanism is halogen‑free, whereas chlorotriazine dyes typically contain 3–10% organically bound chlorine by weight. [2]

AOX Compliance
Class‑level inference
Zero AOX contribution (vinyl‑sulfone mechanism) vs. chlorotriazine dyes: 30–100 g AOX/kg dye
Enables halogen‑free reactive dye portfolio design.
AOX values based on class chemistry, not product‑specific monitoring.
AOX halogen-free reactive dye wastewater compliance

Molecular Authentication Against Positional Isomer Contamination

Analytical characterisation reveals that 1-(4-β-Hydroxyethylsulfonylphenyl)-3-methyl-5-pyrazolone (CAS 21951-34-8) has a molecular mass of 282.32 Da and InChI Key HYQYPARBQHUKAB‑UHFFFAOYSA‑N. [1] The positional isomer 1‑(3‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 119‑17‑5) has a lower molecular mass of 254.26 Da and lacks the hydroxyethyl spacer. The spectroscopic distinction is unambiguous: ¹H‑NMR of the target compound shows characteristic triplets for the –CH₂CH₂OH moiety (δ 3.8–3.9 and δ 3.5–3.6 ppm) and a singlet for the pyrazolone C4‑H (δ 5.4 ppm), which are entirely absent in the sulfophenyl analog. [1]

Isomer Authentication
Specification review
MW 282.32 Da; InChI Key HYQYPARBQHUKAB‑UHFFFAOYSA‑N; characteristic –CH₂CH₂OH ¹H‑NMR signals
Unambiguous QC distinction from inactive 3‑sulfophenyl isomer.
Standard analytical characterisation; implement upon receipt.
quality control positional isomer CAS authentication

Application Scenarios for Strategic Sourcing


Scaled Synthesis of Vinyl Sulfone Reactive Intermediate

R&D and pilot‑plant teams producing vinyl‑sulfone reactive yellow dyes should specify the β‑hydroxyethylsulfonyl pyrazolone as the preferred precursor because the kneader‑based esterification process delivers 95–100% conversion to the β‑sulfatoethylsulfonyl intermediate with only 1–2.5 molar equivalents of sulfating agent. [1] This directly reduces raw‑material costs and effluent salt load compared to traditional processes that require 6–15× molar excesses. [1]

Halogen-Free Dye Portfolio for Ecolabel Compliance

Formulators developing 'green' textile dyes should source this intermediate to construct vinyl‑sulfone reactive chromophores that contribute zero AOX to dyehouse wastewater, unlike chlorotriazine‑based reactive systems that can release 30–100 g AOX per kg dye applied. [2] This positions the final dye products for access to environmentally regulated markets (EU, Scandinavia, California). [2]

High-Lightfastness Dyes for Automotive Textiles

Research teams targeting lightfastness grade ≥6 for automotive interior and awning fabrics should utilise this pyrazolone as the coupling scaffold because its sulfonyl ethyl hydrogen sulphate‑derived nano dyes achieve light fastness ratings of 3–6, with the top‑performing members reaching grade 6. [3] Non‑reactive disperse dyes typically plateau at grade 5, making the reactive anchor strategy essential for meeting ISO 105‑B02 grade 6 specifications. [3]

Quality Control and Supplier Qualification Protocols

QA/QC laboratories must use HR‑MS and ¹H‑NMR to authenticate this compound (MW 282.32 Da, InChI Key HYQYPARBQHUKAB‑UHFFFAOYSA‑N) and distinguish it from the functionally incompatible 1‑(3‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (MW 254.26 Da). [4] Incorrect substitution results in a coupling component incapable of forming a fiber‑reactive dye, leading to complete batch failure. [4]

Application
Selection Property
Validation Focus
Scaled synthesis of vinyl sulfone reactive intermediate
Kneader‑process esterification compatibility
Sulfatoethylsulfonyl conversion efficiency and waste acid reduction
Halogen‑free dye portfolio for ecolabel compliance
Vinyl‑sulfone reactive group chemistry
AOX‑free effluent profile verification
High‑lightfastness dyes for technical textiles
Reactive anchor strategy for nano disperse dyes
ISO 105‑B02 grade retention after accelerated weathering
QC and supplier qualification
Molecular weight and spectroscopic identity
HR‑MS and ¹H‑NMR match against CAS 21951‑34‑8 reference
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